molecular formula C19H29N3O B4680853 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide

Cat. No. B4680853
M. Wt: 315.5 g/mol
InChI Key: GGRPUDBZNPXHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide, also known as EAPB, is a novel synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. EAPB belongs to the class of adamantanecarboxamides and has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide is not fully understood, but it is believed to act on the GABAergic and dopaminergic systems in the brain. This compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and pain. Additionally, this compound has been shown to modulate dopamine release in the brain, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including antinociceptive, anxiolytic, and anti-inflammatory effects. Additionally, this compound has been shown to modulate dopamine release in the brain, which may have implications for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide is its high purity, which allows for accurate dosing in laboratory experiments. Additionally, this compound has been shown to exhibit a variety of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of this compound is its relatively limited availability, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of pain, anxiety, and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of mood disorders. Finally, the development of new synthesis methods for this compound may increase its availability and facilitate further research.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide has been the subject of several scientific studies investigating its potential therapeutic applications. One study found that this compound exhibited significant antinociceptive effects in mice, suggesting its potential use as an analgesic. Another study showed that this compound had anxiolytic effects in rats, indicating its potential use as an anxiolytic agent. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-4-22-10-15(9-21-22)8-20-16(23)19-7-14-5-17(2,12-19)11-18(3,6-14)13-19/h9-10,14H,4-8,11-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRPUDBZNPXHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 3
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.